![molecular formula C7H6Cl2N4 B3030090 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 864292-48-8](/img/structure/B3030090.png)

4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Vue d'ensemble

Description

“4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound . It is an off-white to yellow to orange to brown powder or crystals .

Synthesis Analysis

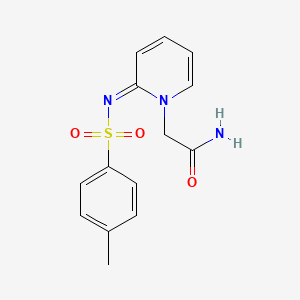

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

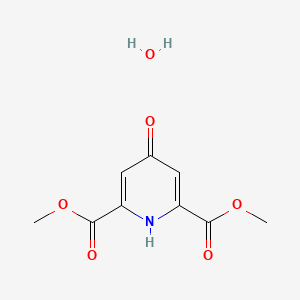

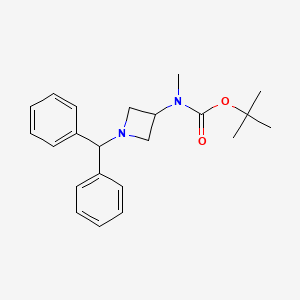

Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine” can be found in various databases such as PubChem .

Chemical Reactions Analysis

The chemical reactions involving “4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine” have been studied in the context of its potential as an anticancer agent . For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine” can be found in various databases such as ChemicalBook .

Applications De Recherche Scientifique

- Researchers have synthesized a library of pyrazolo[3,4-d]pyrimidine derivatives and screened them for antibacterial activity. Notably, compounds a27 and a28 exhibited higher antibacterial activity than standard drugs against Gram-negative (Pseudomonas aeruginosa and Klebsiella pneumonia) and Gram-positive (Staphylococcus aureus and Enterococcus raffinosus) bacteria .

- In the realm of cancer research, novel pyrazolo[3,4-d]pyrimidine derivatives have been investigated. Thiazolopyrimidine derivatives, closely related to our compound, displayed excellent anticancer activity against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. Compound 16, in particular, induced apoptosis by inhibiting the CDK enzyme .

- Continuing the anticancer drug discovery research, scientists designed and synthesized new pyrazolo[3,4-d]pyrimidine derivatives, including glycosyl amino derivatives. These compounds may offer unique properties and applications .

Antibacterial Activity

Anticancer Potential

Glycosyl Amino Derivatives

Mécanisme D'action

Target of Action

The primary target of 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the interruption of the cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine prevents cells from entering the S phase, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells .

Result of Action

The inhibition of CDK2 by 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in cancer cells . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .

Action Environment

The action, efficacy, and stability of 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect the compound’s action and efficacy. These factors would need to be considered when developing the compound as a therapeutic agent.

Orientations Futures

The future directions for “4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine” research could involve further investigation of its anticancer properties . The diversity of modifications could provide good results about the structure-activity relationship of the synthesized compounds as antiproliferative agents targeting EGFR .

Propriétés

IUPAC Name |

4,6-dichloro-1-ethylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-2-13-6-4(3-10-13)5(8)11-7(9)12-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSDYSAYKSKMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729126 | |

| Record name | 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

864292-48-8 | |

| Record name | 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

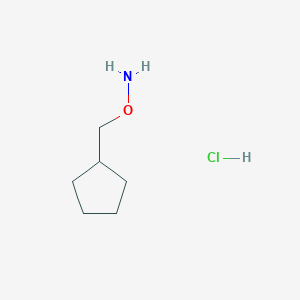

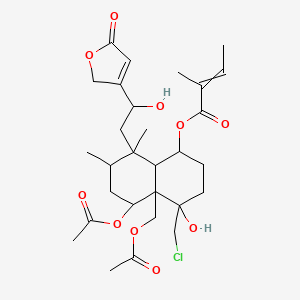

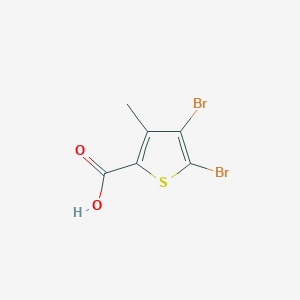

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)